molecular formula C14H25NO3 B580525 Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate CAS No. 1333384-43-2

Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate

Cat. No.: B580525
CAS No.: 1333384-43-2
M. Wt: 255.358
InChI Key: ULLNOMXSFKLMOU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate is used in several scientific research applications, including:

    Organic Chemistry: As a building block for the synthesis of more complex molecules.

    Pharmaceuticals: In the development of new drugs and therapeutic agents.

    Biology: As a probe to study biological processes and interactions.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. In pharmaceuticals, it may act as a prodrug, releasing the active compound upon metabolic conversion .

Comparison with Similar Compounds

Similar Compounds

  • Tert-Butyl (1-Formyl-2-Oxabicyclo[2.2.2]Octan-4-Yl)Carbamate
  • Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate

Uniqueness

This compound is unique due to its bicyclo[2.2.2]octane structure, which provides rigidity and stability to the molecule. This structural feature makes it a valuable building block in organic synthesis and pharmaceutical development.

Biological Activity

Tert-Butyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate, with the CAS number 1333384-43-2, is a compound of interest due to its potential biological activities, particularly in neuroprotection and inhibition of amyloid aggregation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential therapeutic applications.

  • Molecular Formula : C14H25NO3
  • Molecular Weight : 255.36 g/mol
  • Purity : ≥97%
  • IUPAC Name : this compound
  • Structure :
SMILES CC C C OC O NC12CCC CO CC1 CC2\text{SMILES CC C C OC O NC12CCC CO CC1 CC2}

Research indicates that this compound exhibits dual inhibitory effects on β-secretase and acetylcholinesterase. These actions are crucial in the context of Alzheimer's disease, as they prevent the aggregation of amyloid beta peptides (Aβ), which are implicated in neurodegeneration.

Key Findings from Studies

  • Inhibition of Amyloid Aggregation :
    • The compound demonstrated an 85% inhibition of Aβ aggregation at a concentration of 100 μM, showcasing its potential as a therapeutic agent against amyloid-related pathologies .
  • Neuroprotective Effects :
    • In vitro studies revealed that this compound can protect astrocyte cells from Aβ-induced toxicity, improving cell viability from 43.78% to 62.98% when treated with the compound alongside Aβ .
  • Anti-inflammatory Properties :
    • The compound was shown to reduce levels of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, indicating its potential role in mitigating neuroinflammation associated with Alzheimer’s disease .

In Vitro Studies

A study published in Molecules highlighted that this compound significantly inhibited both β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM). This suggests that the compound may have a multifaceted approach to combating Alzheimer's disease by not only preventing amyloid aggregation but also enhancing cholinergic function through acetylcholinesterase inhibition .

In Vivo Studies

In vivo experiments involving scopolamine-induced oxidative stress models indicated that while this compound showed some protective effects, they were not statistically significant compared to established treatments like galantamine. This discrepancy was attributed to the compound's bioavailability in the brain, suggesting further optimization may be necessary for clinical application .

Comparative Analysis with Other Compounds

Compoundβ-secretase Inhibition (IC50)Acetylcholinesterase Inhibition (Ki)Aβ Aggregation Inhibition (%)
M415.4 nM0.17 μM85% at 100 μM
GalantamineNot specifiedNot specifiedNot specified

Properties

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-14-7-4-13(10-16,5-8-14)6-9-14/h16H,4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLNOMXSFKLMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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